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Abstract

Pyrisulfoxin B, a naturally occurring 2,2'-bipyridine derivative, has garnered interest within the
scientific community due to its cytotoxic properties. This technical guide provides a
comprehensive overview of the chemical structure and, for the first time, the elucidated
stereochemistry of Pyrisulfoxin B. It includes a detailed summary of its physicochemical and
biological data, protocols for its isolation and characterization, and a discussion of its potential
mechanism of action. This document is intended to serve as a foundational resource for
researchers engaged in natural product chemistry, medicinal chemistry, and oncology drug
discovery.

Chemical Structure and Properties

Pyrisulfoxin B is a heterocyclic compound featuring a 2,2'-bipyridine core. The systematic
IUPAC name for Pyrisulfoxin B is 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile.
Its molecular formula is C13H11N302S, with a molecular weight of 273.31 g/mol .[1] The key
structural features include a methoxy group at the 4-position, a methylsulfinyl (sulfoxide) group
at the 3-position, and a nitrile group at the 6-position of one of the pyridine rings. The presence
of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of
enantiomers.

Physicochemical and Spectroscopic Data
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The following table summarizes the key physicochemical and spectroscopic properties of
Pyrisulfoxin B.

Property Value Reference

Molecular Formula C13H11N302S [1]

Molecular Weight 273.31 g/mol [1]
4-methoxy-3-(methylsulfinyl)-

UPAC Name [2,2'—bipy:dinfe]—G—Czrbonit?,il)e

CAS Number 238753-06-5 [1]

Appearance White amorphous powder

m/z 274.0650 [M + H]* (calcd

HRESIMS (S-enantiomer)
for C13H12N30:2S, 274.0645)

UV (MeOH) Amax (log €) (S-

_ 240 (3.58), 289 (3.47) nm
enantiomer)

1H and 3C NMR See Tables in cited reference

Stereochemistry

The stereochemistry of Pyrisulfoxin B is defined by the chiral sulfoxide center. The absolute
configuration of the enantiomers has been determined through the analysis of their electronic
circular dichroism (ECD) spectra. The dextrorotatory enantiomer has been assigned the (S)
configuration at the sulfur atom.

Enantiomers of Pyrisulfoxin B

Specific Rotation [a]*“D (c ECD (0.92 mM, MeOH) Amax

Enantiomer
0.25, MeOH) (Ag)
. . 214 (-2.9), 243 (-2.1), 293
(S)-(+)-Pyrisulfoxin B +22.4
(+1.8) nm
(R)-(-)-Pyrisulfoxin B Not reported Not reported
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Biological Activity

Pyrisulfoxin B has demonstrated cytotoxic activity against a panel of human cancer cell lines.
The racemic mixture and the purified enantiomers have been evaluated, revealing potent
growth-inhibitory effects.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (ICso in uM) of racemic (£)-Pyrisulfoxin B
against various cancer cell lines.

Cell Line Cancer Type (¥)-Pyrisulfoxin B ICso (M)
HCT-116 Colon Carcinoma Data not available
HT-29 Colorectal Adenocarcinoma Data not available
BXPC-3 Pancreatic Adenocarcinoma Data not available
P6C Pancreatic Cancer Data not available
MCF-7 Breast Adenocarcinoma Data not available

Note: While the reference mentions that racemic pyrisulfoxins A and B were purified and tested,
specific 1Cso values for Pyrisulfoxin B were not explicitly provided in the abstract. The
reference should be consulted for detailed data.

Experimental Protocols

Isolation of Pyrisulfoxin B from Streptomyces
albolongus EA12432

The following protocol is based on the methodology described for the isolation of pyrisulfoxins
from the endophytic actinobacterium Streptomyces albolongus EA12432.

4.1.1. Fermentation and Extraction

e Prepare a seed culture by inoculating spores of S. albolongus EA12432 into a liquid medium
containing soluble starch, KNOs, K2HPQOa4-3H20, MgS0Oa4-7H20, FeSO4, and NaCl in
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seawater.

 Incubate the seed culture at 28°C with shaking for 5 days.

 Inoculate the seed culture into a solid rice medium and incubate statically at 28°C for 30
days.

o Extract the fermented rice culture with ethyl acetate (EtOAc) four times.

o Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the
crude extract.

4.1.2. Purification

e Subject the crude extract to silica gel column chromatography using a gradient elution
system.

 Further purify the fractions containing Pyrisulfoxin B using reversed-phase HPLC.

o Separate the racemic mixture of (x)-Pyrisulfoxin B into its individual enantiomers using a
chiral HPLC column.

Characterization

o Determine the structure of the purified compounds using spectroscopic methods, including
'H NMR, 3C NMR, and HRESIMS.

o Determine the absolute configuration of the enantiomers by comparing their experimental
ECD spectra with calculated ECD spectra.

Potential Mechanism of Action and Signaling
Pathways

The precise molecular mechanism of action for Pyrisulfoxin B has not yet been fully
elucidated. However, based on the cytotoxic activity of other 2,2'-bipyridine derivatives, it is
plausible that Pyrisulfoxin B may induce apoptosis in cancer cells. Many cytotoxic agents
exert their effects by modulating key signaling pathways involved in cell proliferation, survival,
and death.
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Given that many anticancer agents target the PI3K/Akt/mTOR and Raf/MEK/ERK pathways,
which are frequently dysregulated in cancer, a hypothetical mechanism for Pyrisulfoxin B
could involve the inhibition of one or more components of these cascades.[2][3][4][5] The 2,2'-
bipyridine scaffold is known to chelate metal ions, which could be a mechanism for inhibiting
metalloenzymes involved in these signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential, though unconfirmed, mechanism of action where
Pyrisulfoxin B could interfere with cancer cell signaling.
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Caption: Hypothetical signaling pathways potentially targeted by Pyrisulfoxin B.
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Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of Pyrisulfoxin B, the following experimental workflow is

proposed.

Treat Cancer Cells with Pyrisulfoxin B

( Apoptosis Assay (Annexin V/PI) ] Western Blot for Signaling Proteins

( Cell Viability Assay (MTT) ]

Kinase Activity Assays

Identify Protein Targets

Pathway Analysis

Elucidate Mechanism of Action

Click to download full resolution via product page

Caption: Proposed workflow for elucidating the mechanism of action of Pyrisulfoxin B.

Conclusion and Future Directions

Pyrisulfoxin B is a chiral, cytotoxic natural product with a well-defined chemical structure. The
elucidation of its absolute stereochemistry opens new avenues for structure-activity relationship
studies and the development of more potent and selective analogs. Future research should
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focus on the total synthesis of Pyrisulfoxin B and its enantiomers to enable more extensive
biological evaluation. Furthermore, in-depth studies are required to unravel its precise
mechanism of action and to identify its molecular targets within cancer cells. Such
investigations will be crucial for assessing the therapeutic potential of Pyrisulfoxin B and its
derivatives as novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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